molecular formula C19H11Cl2NO B5558167 3-[5-(2,5-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile

3-[5-(2,5-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile

Cat. No.: B5558167
M. Wt: 340.2 g/mol
InChI Key: VUKUVPXFXORTAL-GXDHUFHOSA-N
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Description

3-[5-(2,5-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile is a useful research compound. Its molecular formula is C19H11Cl2NO and its molecular weight is 340.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.0217694 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications and Chemical Reactivity

Phenyl-, furyl-, and 5-nitro-2-furylacrylonitrile oxides, which are closely related to the chemical structure , have been studied for their reactivity with various dipolarophiles to give isoxazolines and isoxazoles, indicating the potential for these compounds in synthetic organic chemistry and the formation of heterocyclic compounds (Sasaki & Yoshioka, 1967). Furthermore, studies have shown the synthesis and cycloaddition reactions of N-aryl-2-furohydrazonyl chlorides to produce various pyrazoline derivatives, highlighting the utility of these compounds in creating pharmacologically relevant structures (Shawali, Hassaneen, & Ibrahim, 1990).

Antimycobacterial Activity

Certain derivatives have been synthesized and evaluated for their antimycobacterial activity, indicating the potential use of these compounds in the development of new therapeutic agents for diseases like tuberculosis. For example, various pentanetrione-3-[4-[[(5-nitro-2-furyl/pyridyl/substituted phenyl)methylene]hydrazinocarbonyl]phenyl]hydrazones were synthesized and showed activity against Mycobacterium fortuitum and Mycobacterium tuberculosis, with some compounds exhibiting significant inhibition (Küçükgüzel et al., 1999).

Photochemistry and Photoelectron Spectroscopy

The preparation of 1-(2-furyl)-2-arylethylenes, where the furan nucleus is substituted, has been explored for studies in photochemistry and photoelectron spectroscopy. This indicates the importance of these compounds in understanding the electronic properties of molecules and their behavior under light exposure (Karminski-Zamola & Jakopčić, 1981).

Exploration in Drug Discovery

In drug discovery, the exploration of synthetic multifunctional amides as new therapeutic agents for Alzheimer's disease through enzyme inhibition, chemoinformatic properties, molecular docking, and dynamic simulation insights has been reported. This demonstrates the potential for using compounds related to 3-[5-(2,5-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile in the development of treatments for neurological disorders (Hassan et al., 2018).

Mechanism of Action

The mechanism of action of “3-[5-(2,5-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile” is currently not available .

Properties

IUPAC Name

(Z)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-2-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2NO/c20-15-6-8-18(21)17(11-15)19-9-7-16(23-19)10-14(12-22)13-4-2-1-3-5-13/h1-11H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKUVPXFXORTAL-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301691-42-9
Record name 3-(5-(2,5-DICHLOROPHENYL)-2-FURYL)-2-PHENYLACRYLONITRILE
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